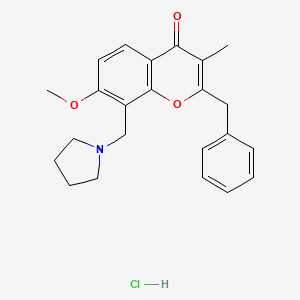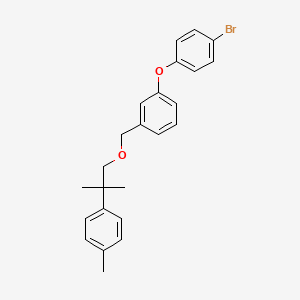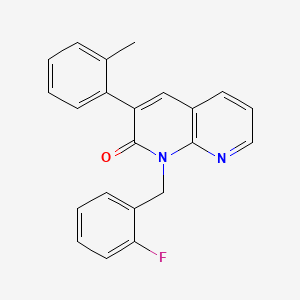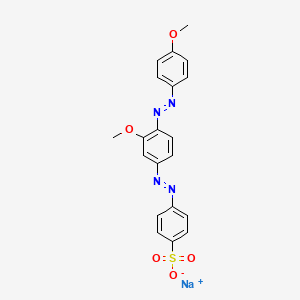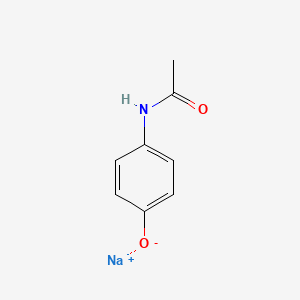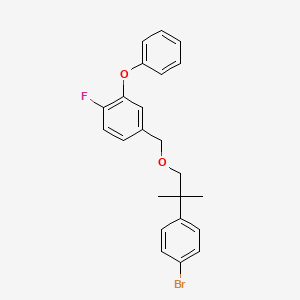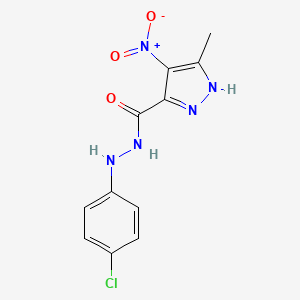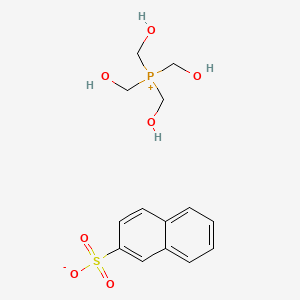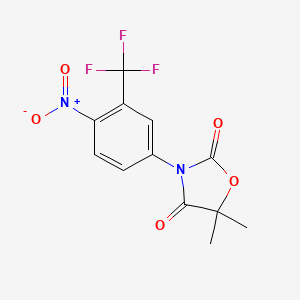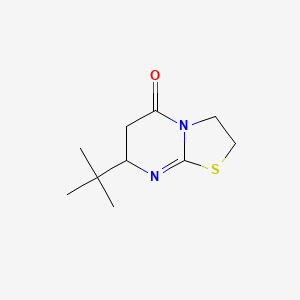
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine moieties. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides to form S-alkylated derivatives. These derivatives undergo intramolecular cyclization under controlled conditions to yield the desired thiazolopyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow processes and microreactor systems may also be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit bacterial enzymes or interfere with microbial cell wall synthesis, leading to its antibacterial effects. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Indole-based compounds also share some pharmacological properties, such as antiviral and anticancer activities.
Uniqueness
What sets 7-t-Butyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo(3,2-a)pyrimidine apart is its fused ring system, which combines the structural features of both thiazole and pyrimidine.
Properties
CAS No. |
81530-28-1 |
|---|---|
Molecular Formula |
C10H16N2OS |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
7-tert-butyl-2,3,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H16N2OS/c1-10(2,3)7-6-8(13)12-4-5-14-9(12)11-7/h7H,4-6H2,1-3H3 |
InChI Key |
WSRFVQRLBOONBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(=O)N2CCSC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

